molecular formula C18H18ClN3O3S B2412427 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide CAS No. 1252826-12-2

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide

Cat. No. B2412427
CAS RN: 1252826-12-2
M. Wt: 391.87
InChI Key: ZBARFKHXLYSFMP-UHFFFAOYSA-N
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Description

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C18H18ClN3O3S and its molecular weight is 391.87. The purity is usually 95%.
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Scientific Research Applications

Organic Electronics and Conductive Polymers

2-Butyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine exhibits excellent electron mobility and can be incorporated into organic semiconductors. Researchers have explored its use in organic field-effect transistors (OFETs), light-emitting diodes (OLEDs), and solar cells. Its unique structure contributes to charge transport, making it a promising material for flexible and efficient electronic devices .

Environmental Applications

Adsorption and Removal of Pollutants: Due to its π-conjugated system, 2-Butyl-2,3-dihydrothieno[3,4-b]-1,4-dioxine can adsorb pollutants from water and air. Researchers investigate its potential as an adsorbent for heavy metals, dyes, and organic contaminants.

Photocatalysis: The compound’s photoactive properties make it useful in photocatalytic processes. It can participate in photochemical reactions, such as water splitting or pollutant degradation under UV or visible light. Researchers explore its application in environmental remediation.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-chlorobenzoyl chloride with 2-amino-N-(2-chlorophenyl)acetamide to form an intermediate. This intermediate is then reacted with 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine in the presence of a base to form the final product.", "Starting Materials": [ "2-chlorobenzoyl chloride", "2-amino-N-(2-chlorophenyl)acetamide", "3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: 2-chlorobenzoyl chloride is added dropwise to a solution of 2-amino-N-(2-chlorophenyl)acetamide in anhydrous dichloromethane at 0°C to 5°C. The reaction mixture is stirred for 2 hours at room temperature to form an intermediate.", "Step 2: To the intermediate obtained in step 1, 3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine and a base (e.g. triethylamine) are added in anhydrous dichloromethane. The reaction mixture is stirred at room temperature for 24 hours.", "Step 3: The reaction mixture is filtered and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography to obtain the final product." ] }

CAS RN

1252826-12-2

Product Name

2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-chlorophenyl)acetamide

Molecular Formula

C18H18ClN3O3S

Molecular Weight

391.87

IUPAC Name

2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C18H18ClN3O3S/c1-2-3-9-21-17(24)16-14(8-10-26-16)22(18(21)25)11-15(23)20-13-7-5-4-6-12(13)19/h4-8,10H,2-3,9,11H2,1H3,(H,20,23)

InChI Key

ZBARFKHXLYSFMP-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NC3=CC=CC=C3Cl

solubility

not available

Origin of Product

United States

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